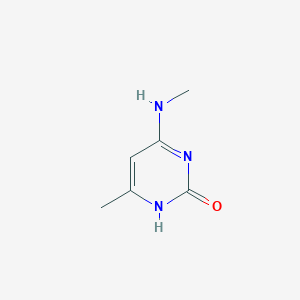
(R)-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is an organosulfur compound that belongs to the class of sulfonium ylides. These compounds are known for their unique chemical properties and versatility in various chemical transformations. The compound is characterized by the presence of a sulfonium group, which is a positively charged sulfur atom bonded to three organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride typically involves the alkylation of dimethyl sulfoxide (DMSO) with an appropriate alkyl halide, followed by the introduction of the amino and carboxyl groups. One common method involves the reaction of DMSO with ®-3-chloropropylamine hydrochloride under basic conditions to form the sulfonium ylide intermediate. This intermediate is then reacted with a carboxylating agent to introduce the carboxyl group, resulting in the formation of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride .
Industrial Production Methods
Industrial production of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Applications De Recherche Scientifique
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride involves its interaction with various molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with similar chemical properties but lacking the amino and carboxyl groups.
Trimethyl sulfonium chloride: Another sulfonium compound with different substituents on the sulfur atom.
Sulfoxonium ylides: A broader class of compounds that includes ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride and other similar molecules.
Uniqueness
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is unique due to the presence of both amino and carboxyl groups, which confer additional reactivity and functionality. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .
Propriétés
Formule moléculaire |
C6H14ClNO2S |
|---|---|
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
MYGVPKMVGSXPCQ-NUBCRITNSA-N |
SMILES isomérique |
C[S+](C)CC[C@H](C(=O)O)N.[Cl-] |
SMILES canonique |
C[S+](C)CCC(C(=O)O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




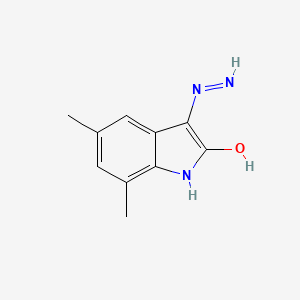
![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
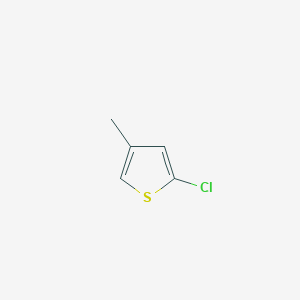
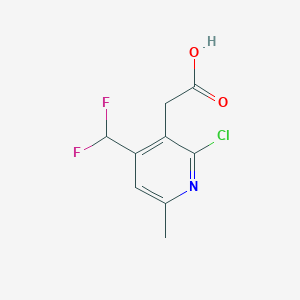
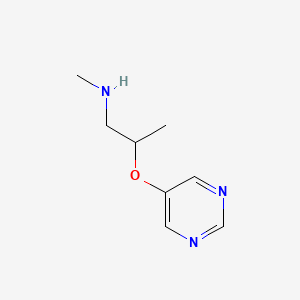

![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)
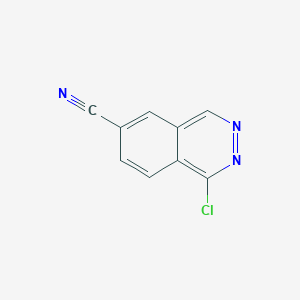
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)


